molecular formula C14H19ClN2O3 B2969052 3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione CAS No. 144105-31-7

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione

Cat. No.: B2969052
CAS No.: 144105-31-7
M. Wt: 298.77
InChI Key: OVIJIMRJIBVRLO-UHFFFAOYSA-N
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Description

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is a pyrrole-2,5-dione derivative featuring a chloro substituent at position 3, a cyclohexyl group at position 1, and a morpholine moiety at position 4. Its molecular formula is C₁₄H₁₇ClN₂O₃, with a molecular weight of approximately 296.75 g/mol.

Properties

IUPAC Name

3-chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIJIMRJIBVRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride to form the corresponding imide. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group. Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The pyrrole-2,5-dione scaffold is a common feature among analogs, but substituent variations critically influence properties and applications. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Applications/Notes
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione 3-Cl, 1-cyclohexyl, 4-morpholinyl ~296.75 Potential pharmaceutical intermediate
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione 3,4-diCl, 1-(4-fluorophenyl) Not reported Pesticide (fluoroimide)
3-(4-Chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione 3-(4-Cl-phenyl), 4-(1-methylindol-3-yl) Not reported Intermediate, API, or agrochemical
3-Chloro-1-(4-Cl-phenyl)-4-(4-methylpiperazinyl)pyrrole-2,5-dione 3-Cl, 1-(4-Cl-phenyl), 4-piperazinyl 340.20 Unspecified (structural analog)

Substituent Effects on Properties

  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group at position 1 in the target compound confers higher lipophilicity compared to aromatic substituents (e.g., 4-chlorophenyl in ), which may improve membrane permeability in biological systems .
  • Morpholinyl vs.

Biological Activity

3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is a compound within the pyrrolidine-2,5-dione class, notable for its unique structural features, including a chloro group, a cyclohexyl group, and a morpholinyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Imide : Reacting cyclohexylamine with maleic anhydride.
  • Chlorination : Introducing the chloro group using thionyl chloride.
  • Nucleophilic Substitution : Adding the morpholinyl group through a reaction with morpholine under basic conditions.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Using agents like potassium permanganate to form oxides.
  • Reduction : Utilizing lithium aluminum hydride to yield reduced derivatives.
  • Substitution : The chloro group can be replaced by other nucleophiles under suitable conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects such as anti-inflammatory and anticancer activities.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : By modulating inflammatory pathways.
  • Anticancer Activity : Potentially through apoptosis modulation and inhibition of tumor growth .

Case Studies and Research Findings

A review of literature indicates that compounds similar to this compound have been studied for their effects on cancer cell lines and inflammatory models. For example:

  • In Vitro Studies : These studies have shown that derivatives of pyrrole compounds can inhibit cell proliferation in various cancer types.
  • Mechanistic Studies : Investigations into the apoptotic pathways activated by these compounds have revealed their potential as therapeutic agents in oncology .

Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Chloro-1-(4-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dioneChlorophenyl groupAnticancer properties
3-Chloro-1-(2,3-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dioneDichlorophenyl groupAnti-inflammatory effects

The uniqueness of this compound lies in its combination of functional groups that may confer distinct biological properties not observed in other similar compounds .

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